2-Ethylfuran

説明

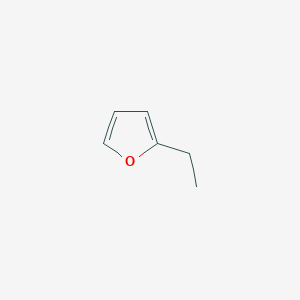

Structure

3D Structure

特性

IUPAC Name |

2-ethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPIHRDZBHXTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062906 | |

| Record name | 2-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, smoky burnt aroma | |

| Record name | 2-Ethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.00 to 93.00 °C. @ 765.00 mm Hg | |

| Record name | 2-Ethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Ethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.909-0.915 | |

| Record name | 2-Ethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3208-16-0 | |

| Record name | 2-Ethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3208-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8O6J71T9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Ethylfuran chemical properties and structure

An In-depth Technical Guide to 2-Ethylfuran: Chemical Properties and Structure

Abstract

This compound is a heterocyclic aromatic organic compound that belongs to the furan (B31954) family.[1][2] It is characterized by a furan ring substituted with an ethyl group at the second position.[1] This colorless liquid is recognized for its distinct smoky, burnt odor, which becomes sweet and warm upon dilution.[3] this compound is a naturally occurring compound found in various plants and is also a product of the Maillard reaction, contributing to the aroma of roasted coffee.[1][3] Industrially, it serves as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its potential as a biofuel and a building block in polymer chemistry is also under investigation.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and safety protocols for this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

This compound is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom.[2] The ethyl group is attached to the carbon atom adjacent to the oxygen.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3208-16-0 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₆H₈O | [1][4][5][6][7][8][9] |

| Molecular Weight | 96.13 g/mol | [1][4][5] |

| Canonical SMILES | CCC1=CC=CO1 | [1] |

| Isomeric SMILES | CCC1=CC=CO1 | [2] |

| InChI | InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3 | [1][5] |

| InChIKey | HLPIHRDZBHXTFJ-UHFFFAOYSA-N | [1][5] |

| Synonyms | alpha-Ethylfuran, 2-Ethyloxole | [1][2] |

Physicochemical Properties

This compound is a volatile and flammable liquid.[5] Its physical and chemical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to orange to green clear liquid | [4] |

| Odor | Smoky, burnt odor | [3] |

| Boiling Point | 92-93 °C at 768 mmHg | [3][5] |

| Density | 0.912 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.439-1.450 | [1][3][4][5] |

| Flash Point | -2 °C (closed cup) | [5] |

| Solubility | Insoluble in water; Soluble in oils | [1] |

| logP | 2.40 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are provided below.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR | Solvent: CDCl₃, Frequency: 400 MHz. Shifts [ppm]: 7.27, 6.26, 5.95, 2.64 (q), 1.22 (t). | [1] |

| ¹³C NMR | Solvent: CDCl₃, Frequency: 22.53 MHz. Shifts [ppm]: 159.4, 140.5, 110.1, 104.8, 21.3, 12.2. | [1] |

| Mass Spectrum (GC-MS) | Instrument: HITACHI M-80, Ionization: EI-B. Top 5 Peaks (m/z): 81, 53, 96, 41, 67. | [1] |

| IR Spectrum | Data available in the NIST Chemistry WebBook. | [6][7] |

Experimental Protocols

Characterization of this compound: A General Workflow

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5). The column temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate components based on their boiling points and interactions with the stationary phase.[10]

-

Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard or library to confirm the identity of this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the molecular structure of this compound.

-

Synthesis of this compound

One common method for the synthesis of this compound is through the dehydration of furyl methyl carbinol, followed by reduction.[3] A general protocol is outlined below.

-

Step 1: Dehydration of Furyl Methyl Carbinol

-

Furyl methyl carbinol is dissolved in a suitable solvent such as chloroform.

-

An acid catalyst, for example, p-toluenesulfonic acid, is added to the solution.[8]

-

The mixture is heated to facilitate the dehydration reaction, leading to the formation of an intermediate.

-

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the intermediate product.

-

-

Step 2: Reduction

-

The intermediate from the dehydration step is subjected to reduction.

-

This can be achieved through various reduction methods, such as catalytic hydrogenation.

-

The crude this compound is then purified, typically by distillation, to yield the final product.[11]

-

Synthesis and Reactivity

The synthesis of this compound can be visualized as a two-step process starting from a suitable precursor.

Caption: Synthesis of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[12] It is also harmful if swallowed, in contact with skin, or if inhaled.[12]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |

| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapour. | [5][12] |

| Acute Toxicity | GHS06 | Danger | H301: Toxic if swallowed. H330: Fatal if inhaled. | [13] |

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[12][14] No smoking.[12][14] Use explosion-proof electrical/ventilating/lighting equipment.[12] Do not breathe dust/fume/gas/mist/vapors/spray.[13] Wash hands thoroughly after handling.[13]

-

Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12][14] IF SWALLOWED: Get emergency medical help immediately.[13] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

-

Storage: Store in a well-ventilated place.[13][14] Keep container tightly closed.[13] Store locked up.[13]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[12]

Applications

This compound has a range of applications across different industries:

-

Flavor and Fragrance: It is used as a flavoring agent in foods, particularly in imitation coffee and caramel (B1170704) flavors.[3]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[4]

-

Agrochemicals: It is used in the production of certain agrochemicals.[4]

-

Biofuels: Due to its high energy content and low toxicity, it is being explored as a potential renewable energy source.[4]

-

Polymer Chemistry: It is a building block in organic synthesis for the development of innovative materials and chemical formulations.[4]

Logical Workflow for Characterization

Caption: Workflow for this compound Characterization.

References

- 1. This compound | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB020370) - FooDB [foodb.ca]

- 3. This compound | 3208-16-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 97 3208-16-0 [sigmaaldrich.com]

- 6. Furan, 2-ethyl- [webbook.nist.gov]

- 7. Furan, 2-ethyl- [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Furan, 2-ethyl- [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. cpachem.com [cpachem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Ethylfuran

Introduction

This compound is a heterocyclic organic compound that belongs to the furan (B31954) family. It is characterized by a five-membered aromatic ring containing one oxygen atom, with an ethyl group substituted at the 2-position.[1] This colorless liquid is recognized for its distinct smoky and burnt aroma.[1] this compound is found in various natural sources and is also a product of the Maillard reaction.[2] Its versatile chemical properties make it a subject of interest in diverse fields, including flavor and fragrance industries, biofuel development, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] A thorough understanding of its physical properties is crucial for its application in chemical processes and for ensuring safe handling and storage.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 96.13 | g/mol | [1] | |

| Boiling Point | 92.0 - 93.0 | °C | @ 765 - 768 mmHg | [1][4] |

| 92.50 | °C | [5] | ||

| Melting Point | -90.00 | °C | [5] | |

| -62.8 | °C | (estimate) | [4] | |

| Density | 0.909 - 0.915 | g/cm³ | @ 25.00 °C | [1][6] |

| 0.912 | g/mL | @ 25 °C | [4] | |

| 0.9034 | g/cm³ | [5] | ||

| Refractive Index | 1.444 - 1.450 | @ 20.00 °C | [1][6] | |

| 1.439 | n20/D | [4] | ||

| Flash Point | 18.33 | °C | (65.00 °F) TCC | [6] |

| -2 | °C | (28.4 °F) closed cup | [7] | |

| Vapor Pressure | 53.898 | mmHg | @ 25.00 °C (est.) | [6] |

| logP (o/w) | 2.40 | [1][6][8] | ||

| Solubility | Insoluble in water | [1][6] | ||

| Slightly soluble in water | [5] | |||

| Soluble in oils, alcohol, ethanol (B145695), diethyl ether, and acetone | [1][5] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the general methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] The capillary method is a common technique for determining the boiling point of small quantities of liquid.

Apparatus and Materials:

-

Heating apparatus (e.g., MelTemp apparatus, oil bath)[10]

-

Small test tube or boiling tube[9]

-

Thermometer

-

Capillary tube (sealed at one end)[11]

-

Sample of this compound

Procedure:

-

A small amount (a few mL) of this compound is placed into the boiling tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the boiling tube.[11]

-

The boiling tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[11]

-

The assembly is heated gently in an oil bath or a suitable heating block.[9]

-

As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube. This occurs as the vapor pressure of the liquid becomes equal to the atmospheric pressure.[11]

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure inside the capillary equals the external atmospheric pressure.[11]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer, hydrometer, or by direct mass and volume measurements.[12][13]

Apparatus and Materials:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance[12]

-

Hydrometer (for a less precise but quicker measurement)[13]

-

Sample of this compound

-

Water bath for temperature control

Procedure (Using a Pycnometer):

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried completely, and then filled with the this compound sample.

-

The mass of the pycnometer filled with this compound is measured.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.[14] An Abbe refractometer is a common instrument for this measurement.[15]

Apparatus and Materials:

-

Abbe refractometer

-

Sample of this compound

-

Dropper or pipette

-

Constant temperature water bath connected to the refractometer

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

-

A few drops of the this compound sample are placed on the surface of the measuring prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3208-16-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3208-16-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-ethyl furan, 3208-16-0 [thegoodscentscompany.com]

- 7. 2-乙基呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Showing Compound this compound (FDB020370) - FooDB [foodb.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. phillysim.org [phillysim.org]

- 11. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 12. sites.allegheny.edu [sites.allegheny.edu]

- 13. youtube.com [youtube.com]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-ethylfuran (CAS No: 3208-16-0), a heterocyclic organic compound. The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the structural elucidation, identification, and quantification of this compound in various applications, from flavor and fragrance analysis to its role as a potential biomarker.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide detailed information about its hydrogen and carbon framework.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the furan (B31954) ring and the ethyl substituent. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.27 | m | H-5 (furan ring) |

| 6.26 | m | H-3 (furan ring) |

| 5.95 | m | H-4 (furan ring) |

| 2.64 | q | -CH₂- (ethyl group) |

| 1.22 | t | -CH₃ (ethyl group) |

| m = multiplet, q = quartet, t = triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The following data was obtained in deuterated chloroform (CDCl₃).[2]

| Chemical Shift (δ) ppm | Assignment |

| 157.88 | C-2 (furan ring) |

| 140.70 | C-5 (furan ring) |

| 110.09 | C-4 (furan ring) |

| 103.86 | C-3 (furan ring) |

| 21.39 | -CH₂- (ethyl group) |

| 12.20 (approx.) | -CH₃ (ethyl group) |

A general protocol for acquiring NMR spectra of furan derivatives is as follows:[3][4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[3][4]

-

For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be added as an internal standard.[3]

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[3][5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.[3]

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the Free Induction Decay (FID) signal over a spectral width of approximately -2 to 12 ppm.[4]

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the FID to convert the time-domain data into a frequency-domain spectrum.[3]

-

Perform phase and baseline corrections to obtain a clean spectrum.[4]

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[3]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the functional groups present in a compound.

The IR spectrum of this compound shows characteristic absorption bands for the furan ring and the ethyl group. The data below is from Attenuated Total Reflectance (ATR) and gas-phase measurements.

| Wavenumber (cm⁻¹) | Assignment | Source |

| ~3120-3160 | Aromatic C-H Stretch (furan ring)[6] | Theory[6] |

| ~2850-2960 | Aliphatic C-H Stretch (-CH₂-, -CH₃) | Common |

| ~1500-1600 | C=C Stretching (furan ring) | Common |

| ~1180-1260 | Phenolic C-O Stretch (characteristic region)[6] | Theory[6] |

| ~832 | C-H Bending (furan ring)[7] | Literature[7] |

Note: Specific peak values can be found in the NIST Gas-Phase Infrared Database.[8]

Attenuated Total Reflectance (ATR) is a common sampling technique for acquiring IR spectra of liquid samples.[3]

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.[2]

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.[3]

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups of this compound.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound (C₆H₈O, Molecular Weight: 96.13 g/mol ) is characterized by a prominent molecular ion peak and several key fragment ions.[2][9]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

| 96 | 62.04 | [M]⁺ (Molecular Ion) |

| 81 | 99.99 | [M-CH₃]⁺ (Loss of a methyl radical) |

| 53 | 67.84 | [C₄H₅]⁺ (Fragment from ring cleavage) |

| 41 | 28.01 | [C₃H₅]⁺ (Allyl cation) |

| 67 | 20.12 | [M-C₂H₅]⁺ (Loss of an ethyl radical) |

Data obtained from GC-MS analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile organic compounds (VOCs) like this compound.[10][11]

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). For headspace analysis, the sample can be heated to release volatiles.[10]

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program might ramp from 60 °C to 246 °C.[12]

-

-

MS Detection:

-

As components elute from the GC column, they enter the mass spectrometer's ion source.

-

In the ion source (typically using electron ionization at 70 eV), molecules are fragmented and ionized.

-

The mass analyzer separates the resulting ions based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for compound identification.[11]

-

The retention time from the GC provides an additional layer of identification.

-

References

- 1. Showing Compound this compound (FDB020370) - FooDB [foodb.ca]

- 2. This compound | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. Furan, 2-ethyl- [webbook.nist.gov]

- 9. Furan, 2-ethyl- [webbook.nist.gov]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

The Unseen Aroma: A Technical Guide to the Natural Occurrence of 2-Ethylfuran in Food Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-Ethylfuran, a volatile organic compound, in various food products. This document summarizes quantitative data, details common experimental protocols for its analysis, and illustrates its formation pathways and analytical workflows.

Quantitative Occurrence of this compound in Foodstuffs

This compound is a heterocyclic aromatic compound that contributes to the sensory profile of numerous thermally processed and stored foods.[1] Its presence has been documented in a range of products, often as a result of the Maillard reaction and lipid oxidation.[2] The following table summarizes the quantitative data on the concentration of this compound found in various food matrices.

| Food Category | Specific Product | Concentration Range (ng/g) | Reference(s) |

| Beverages | Coffee | Present, but specific quantitative data for this compound is often grouped with other furans. Levels of 2-methylfuran (B129897) can be four times higher than furan (B31954). | [3][4] |

| Fruit Juices | Limit of Quantitation (LOQ) as low as 0.003 ng/g. | [5] | |

| Canned Goods | Oily Fish | Limit of Quantitation (LOQ) up to 0.01 ng/g. | [5] |

| Canned Foods (General) | Levels of this compound are generally lower than that of furan. | [3] | |

| Fruits | Various Fruits | Limit of Quantitation (LOQ) as low as 0.003 ng/g. | [5] |

| Vegetables | Kohlrabi | Found in the highest concentration on average, though specific values are not provided in the snippets. | [6] |

| Cherry Tomatoes, Garden Tomatoes | Detected, but not quantified. | [6] | |

| Baby Food | Fruit or Meat-based | Detected above 0.3 ng/g. | [5][7] |

| Infant Formula | - | [8] | |

| Cereals | Breakfast Cereals | - | [9] |

| Nuts | Various Nuts | Detected, but not quantified. | [6] |

| Herbs and Spices | Sweet Bay, Spearmint | Detected, but not quantified. | [6] |

Formation Pathways of this compound in Food

The formation of this compound in food is intrinsically linked to the chemical reactions that occur during thermal processing. The primary pathways involve the Maillard reaction and the oxidation of polyunsaturated fatty acids. While specific mechanisms for this compound are not extensively detailed in the provided search results, a general pathway for alkylfurans can be inferred.

Key precursors for furan and its alkylated derivatives include reducing sugars, amino acids, ascorbic acid, and polyunsaturated fatty acids.[2][9] The formation of this compound, specifically, likely involves precursors that can provide a two-carbon side chain.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in food matrices is typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is well-suited for the detection of volatile and semi-volatile compounds in complex food samples.

Sample Preparation

Proper sample preparation is critical for accurate quantification and to minimize the loss of the highly volatile this compound.

-

Solid and Semi-Solid Samples (e.g., canned fish, baby food):

-

Homogenize the sample to ensure uniformity.

-

Weigh a specific amount of the homogenized sample (e.g., 1 g) into a headspace vial (e.g., 20 mL).[5]

-

Add a saturated NaCl solution (e.g., 9 mL) to the vial to increase the volatility of the analytes.[5]

-

For some matrices like baby formula, a 30% sodium chloride solution is used.[10]

-

If an internal standard is used, it is added at this stage. Deuterated this compound (this compound-d5) is a suitable internal standard.[11]

-

Immediately seal the vial with a PTFE-faced septum.

-

-

Liquid Samples (e.g., fruit juices):

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used for the extraction of furan and its derivatives due to its high affinity for volatile compounds.[5]

-

Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 35°C or 50°C) for a specific duration (e.g., 10-15 minutes) with agitation to facilitate the partitioning of this compound into the headspace.[5][10]

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 10-15 minutes) at the same temperature to adsorb the analytes.[5][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is retracted and immediately inserted into the hot injector of the GC-MS system (e.g., 280°C) for thermal desorption of the analytes.[11][12]

-

Gas Chromatography:

-

Column: A capillary column suitable for volatile compound analysis, such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness), is typically employed.[12][13]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[13]

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 200°C) to elute the compounds.[12][13]

-

-

Mass Spectrometry:

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in food samples.

Conclusion

The natural occurrence of this compound in food is a complex interplay of precursor availability and processing conditions. Its analysis requires sensitive and specific analytical techniques, with HS-SPME-GC-MS being the method of choice. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge on its quantification, formation, and analytical methodologies. Further research is warranted to fully elucidate the specific formation mechanisms of this compound in different food matrices and to expand the quantitative database of its occurrence.

References

- 1. This compound | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Furan in food – EFSA confirms health concerns | EFSA [efsa.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. Showing Compound this compound (FDB020370) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of furan and methylfurans - Eurofins Scientific [eurofins.de]

- 10. Analysis of Furan and Alkylfurans in Food Samples (Part 2): Optimizing Experimental Conditions for the Analysis of Food Matrices using the SPME Arrow [restek.com]

- 11. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 12. gcms.cz [gcms.cz]

- 13. gcms.cz [gcms.cz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of 2-Ethylfuran

Abstract

This compound is a heterocyclic aromatic compound with a significant presence in food chemistry, flavor science, and as a potential biofuel. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial identification, the evolution of its synthetic methodologies, and the advancement of analytical techniques for its detection. The document includes a compilation of its physicochemical and spectral data, detailed historical and modern experimental protocols, and visual representations of synthetic and analytical workflows. Furthermore, it touches upon the metabolic context of furan (B31954) derivatives, a crucial aspect for drug development professionals.

Introduction

This compound (C₆H₈O) is a substituted furan, a five-membered aromatic heterocycle containing one oxygen atom. It is a volatile organic compound naturally present in a variety of foods and is also formed during the thermal processing of carbohydrates and amino acids through the Maillard reaction.[1] Its characteristic aroma has led to its use as a flavoring agent.[1] This guide delves into the historical journey of this compound, from the early days of furan chemistry to its current applications and analytical characterization.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader discovery and exploration of furan and its derivatives. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[2] Subsequently, furfural (B47365), a key precursor for many furan compounds, was reported by Johann Wolfgang Döbereiner in 1831.[2] The parent compound, furan, was first prepared by Heinrich Limpricht in 1870.[2]

While a definitive first synthesis of this compound is not clearly documented in early literature, its preparation would have become feasible following the development of key synthetic reactions in the late 19th and early 20th centuries. Two primary historical routes to this compound can be postulated:

-

From 2-Acetylfuran (B1664036): The Friedel-Crafts acylation of furan, a reaction well-established by the early 20th century, would produce 2-acetylfuran. Subsequent reduction of the ketone functionality to an ethyl group via methods like the Clemmensen reduction (1913) or the Wolff-Kishner reduction (1911-1912) would yield this compound.[3][4]

-

From Furfural: The Grignard reaction, discovered in 1900, would have allowed for the synthesis of 1-(2-furyl)propan-1-ol from furfural and ethylmagnesium bromide. Subsequent dehydration and reduction of this alcohol would also lead to this compound.

The natural occurrence of this compound in various plants and as a product of the Maillard reaction means it was likely encountered and potentially isolated from natural sources before its first intentional synthesis.[1][5]

Physicochemical and Spectral Data

A comprehensive collection of quantitative data for this compound is crucial for its identification and characterization in research and development.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈O | [6] |

| Molecular Weight | 96.13 g/mol | [6] |

| Boiling Point | 92-93 °C at 768 mmHg | [7] |

| Density | 0.912 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.439 | [7] |

Spectral Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.27 (m, 1H), 6.26 (m, 1H), 5.95 (m, 1H), 2.64 (q, 2H), 1.22 (t, 3H) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.9, 140.7, 109.8, 104.5, 21.4, 12.1 | [6] |

| IR (Neat) | ν (cm⁻¹): 3114, 2975, 2935, 2875, 1595, 1505, 1008, 728 | [6] |

| Mass Spectrum (EI) | m/z (%): 96 (M+, 62), 81 (100), 53 (68), 41 (28), 67 (20) | [6] |

Experimental Protocols

Historical Synthesis: Wolff-Kishner Reduction of 2-Acetylfuran (Postulated Protocol)

This protocol is based on the established Wolff-Kishner reduction methodology and represents a plausible route for the synthesis of this compound in the early 20th century.[4][8]

Materials:

-

2-Acetylfuran

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 2-acetylfuran (1 mole), hydrazine hydrate (2 moles), and diethylene glycol (400 mL) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated to reflux for 1 hour to ensure the formation of the hydrazone.

-

After cooling, potassium hydroxide (2 moles) is added to the flask.

-

The reflux condenser is replaced with a distillation head.

-

The mixture is heated to distill off the water and excess hydrazine.

-

Once the temperature of the reaction mixture reaches approximately 200 °C, the distillation head is replaced with the reflux condenser again.

-

The mixture is refluxed for an additional 3 hours, during which nitrogen gas evolves.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with diethyl ether.

-

The ether layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The resulting crude this compound is purified by fractional distillation.

Modern Synthesis: Grignard Reaction with Furfural and Subsequent Reduction

This protocol outlines a common modern laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

Furfural

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser)

Procedure:

-

Magnesium turnings (1.1 equivalents) are placed in a flame-dried three-necked flask under a nitrogen atmosphere.

-

A solution of ethyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

A solution of furfural (1 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1-(2-furyl)propan-1-ol.

-

The crude alcohol is then subjected to a reduction method, such as catalytic hydrogenation or Wolff-Kishner reduction as described above, to yield this compound.

Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a standard method for the trace-level analysis of this compound in food matrices.[9]

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler

-

SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

-

20 mL headspace vials with septa and caps

-

Saturated sodium chloride solution

-

d₄-Furan (internal standard)

Procedure:

-

Sample Preparation: A homogenized sample (1-5 g) is weighed into a 20 mL headspace vial. A saturated NaCl solution (5-9 mL) is added to aid the release of volatile compounds. The sample is spiked with an internal standard (d₄-furan).

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 35-60 °C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: The fiber is retracted and inserted into the hot inlet of the GC-MS, where the analytes are thermally desorbed onto the analytical column.

-

GC-MS Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS) is used for separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for detection and quantification.

-

Visualizations

Historical Synthesis Pathway

Caption: A plausible historical synthesis route to this compound.

Modern Analytical Workflow

Caption: General workflow for the analysis of this compound using HS-SPME-GC-MS.

Metabolic Activation of Furans

Caption: A conceptual diagram of the metabolic activation of furan derivatives leading to toxicity.[10][11]

Conclusion

This compound, from its likely origins in the burgeoning field of furan chemistry to its identification as a key aroma compound and potential biofuel, has a rich, albeit not always explicitly documented, history. The development of powerful synthetic methods and highly sensitive analytical techniques has enabled a thorough understanding of its properties and occurrence. For researchers, scientists, and drug development professionals, a comprehensive knowledge of its synthesis, characterization, and metabolic fate is essential for its application and for assessing the safety of related furan-containing compounds. This guide provides a foundational resource to support these endeavors.

References

- 1. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]

- 2. byjus.com [byjus.com]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 6. This compound | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-エチルフラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethylfuran from Furfural

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-ethylfuran, a valuable heterocyclic compound with applications in the fragrance, flavor, and pharmaceutical industries, from the biomass-derived platform chemical furfural (B47365) is a topic of growing interest. As the direct conversion of furfural to this compound is not a well-established one-step process, this technical guide outlines a robust and efficient multi-step synthetic pathway. This document provides a comprehensive overview of the core reactions involved, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate laboratory application and further research. The proposed synthesis route proceeds through three key stages: the decarbonylation of furfural to furan (B31954), the Friedel-Crafts acylation of furan to yield 2-acetylfuran (B1664036), and the final reduction of 2-acetylfuran to the target molecule, this compound.

Introduction

Furfural, readily available from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, represents a critical renewable feedstock for the chemical industry. Its conversion into value-added derivatives is a cornerstone of sustainable chemistry. This compound, a substituted furan, is a desirable target due to its organoleptic properties and its potential as a building block in the synthesis of more complex molecules. This guide details a feasible and well-documented three-step synthetic strategy to produce this compound from furfural, providing the necessary technical details for its implementation in a research and development setting.

Overall Synthetic Pathway

The synthesis of this compound from furfural is accomplished through the following three-stage process:

-

Decarbonylation of Furfural to Furan: The initial step involves the removal of the carbonyl group from furfural to produce the parent furan ring.

-

Friedel-Crafts Acylation of Furan to 2-Acetylfuran: Furan is then acylated to introduce a two-carbon chain, forming the key intermediate, 2-acetylfuran.

-

Reduction of 2-Acetylfuran to this compound: The final step involves the reduction of the ketone functionality of 2-acetylfuran to an ethyl group, yielding the desired product.

Caption: Overall synthetic pathway for the conversion of furfural to this compound.

Stage 1: Decarbonylation of Furfural to Furan

The decarbonylation of furfural is a crucial first step and is typically achieved through heterogeneous catalysis at elevated temperatures. Various catalytic systems have been developed to promote this transformation with high selectivity and yield.

Reaction Mechanism

The catalytic decarbonylation of furfural is believed to proceed through the adsorption of the aldehyde group onto the catalyst surface, followed by the cleavage of the carbon-carbon bond adjacent to the furan ring and the carbon-hydrogen bond of the aldehyde, releasing carbon monoxide and forming furan.

Data Presentation: Decarbonylation of Furfural

| Catalyst | Support | Temperature (°C) | Pressure | Reaction Time (h) | Furfural Conversion (%) | Furan Yield (%) | Reference |

| 5 wt% Pd | Al₂O₃ | 240 | 10 bar N₂ | 0.5 | - | - | [1] |

| 1% Pt | SBA-15 | 300 | Atmospheric | Continuous | 95.4 | 88.6 | [2] |

| Ni/Mg (molar ratio 0.25) | MgO | 190 | Atmospheric | 5 | 96 | 88 | [3] |

| Rh (1.0 wt%) / Na₂O (1.5 wt%) | - | 300 | Atmospheric | Continuous | - | - | [4] |

Experimental Protocol: Vapor-Phase Decarbonylation using Ni-MgO Catalyst[3]

This protocol is adapted from a study on the gas-phase hydrogenation of furfural where furan was the main product.

Catalyst Preparation: A series of Ni-MgO catalysts are prepared by a coprecipitation-calcination-reduction methodology with varying Ni/Mg molar ratios.

Reaction Procedure:

-

The gas-phase reaction is carried out in a continuous-flow fixed-bed reactor.

-

A solution of furfural in a suitable solvent (e.g., cyclopentylmethyl ether, 5 vol%) is fed into the reactor under a hydrogen stream.

-

The reaction is conducted at a temperature of 190 °C.

-

The H₂:furfural molar ratio is maintained at 11.5, and the Weight Hourly Space Velocity (WHSV) is 1.5 h⁻¹.

-

The product stream is analyzed by gas chromatography to determine the conversion of furfural and the yield of furan.

References

2-Ethylfuran: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3208-16-0 Molecular Formula: C₆H₈O

This guide provides an in-depth technical overview of 2-Ethylfuran, a heterocyclic organic compound with applications in various scientific and industrial fields. The information is tailored for researchers, scientists, and professionals involved in drug development and related disciplines.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Smoky, burnt aroma | [1] |

| Density | 0.912 g/mL at 25 °C | |

| Boiling Point | 92-93 °C at 768 mmHg | |

| Flash Point | -2 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spec (GC-MS) | Key fragments (m/z): 96, 81, 53.[3][4][5] |

| Infrared (IR) | Spectral data available. |

| Raman | Spectral data available. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 2-furyl methyl carbinol followed by reduction.[6] A detailed, illustrative protocol is provided below:

Reaction: Dehydration of 2-furyl methyl carbinol followed by reduction.

Materials:

-

2-furyl methyl carbinol

-

p-toluenesulfonic acid (catalyst for dehydration)

-

Solvent (e.g., chloroform)

-

Reducing agent (e.g., hydrogen gas with a suitable catalyst like Palladium on carbon)

-

Apparatus for distillation and reaction under inert atmosphere

Procedure:

-

Dehydration:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-furyl methyl carbinol in a suitable solvent such as chloroform.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution) and wash the organic layer with water.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Reduction:

-

The crude intermediate is then subjected to reduction. A common method is catalytic hydrogenation.

-

Dissolve the intermediate in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Monitor the reaction by GC or TLC.

-

Once the reaction is complete, carefully filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude this compound is then purified by distillation to yield the final product.

-

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the determination of this compound in food matrices using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[3][4][5][7]

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler with SPME capabilities

-

SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

-

GC column (e.g., Equity-1 or equivalent)[3]

-

20 mL headspace vials with caps (B75204) and septa

-

Sodium chloride (NaCl)

-

This compound standard

-

Internal standard (e.g., deuterated this compound)

Sample Preparation:

-

Liquid Samples (e.g., juices):

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add 2 g of NaCl to the vial.

-

Spike with an appropriate amount of the internal standard solution.

-

Immediately seal the vial.

-

-

Solid Samples (e.g., coffee, cereals):

-

Weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.

-

Add 5 mL of purified water and 2 g of NaCl.

-

Spike with an appropriate amount of the internal standard solution.

-

Immediately seal the vial.

-

HS-SPME Procedure:

-

Incubation: Place the sealed vial in the autosampler tray and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-20 minutes) with agitation to allow for the equilibration of this compound in the headspace.[4][5]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and introduce it into the hot GC inlet (e.g., 250-280°C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.[4]

GC-MS Conditions:

-

Injection Port: Splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An example program could be: initial temperature of 40°C held for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended, monitoring characteristic ions of this compound (m/z 96, 81, 53) and the internal standard.[3][4][5]

Quantification: Create a calibration curve using standards of this compound prepared in a matrix similar to the samples. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Pathway and Toxicological Implications

This compound, similar to its parent compound furan (B31954), is of interest to drug development professionals due to its metabolic activation and potential for toxicity. The metabolic pathway primarily involves cytochrome P450 enzymes.[1][8][9]

Caption: Metabolic pathway of this compound.

The metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of a reactive electrophilic intermediate.[1][8] This intermediate can then undergo detoxification through conjugation with glutathione, leading to its excretion. However, if not efficiently detoxified, the reactive metabolite can bind to cellular macromolecules such as proteins and DNA, potentially leading to cellular damage and genotoxicity.[1][8] This pathway is a critical consideration in the toxicological assessment of this compound and related compounds.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][10] It is harmful if swallowed, in contact with skin, or if inhaled.[10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[11] Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[2][11]

Applications in Research and Development

This compound serves as a versatile building block and intermediate in organic synthesis. Its potential applications in drug development are being explored, particularly in the synthesis of novel heterocyclic compounds.[11] It is also utilized in the flavor and fragrance industry and is being investigated as a potential biofuel component.[11] For researchers, it is a valuable compound for studying the metabolism and toxicity of furan derivatives.

References

- 1. This compound | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Quantification of furan and 5 alkylfurans with complete separation of this compound and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 5. shimadzu.com [shimadzu.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. WHO | JECFA [apps.who.int]

- 9. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpachem.com [cpachem.com]

- 11. echemi.com [echemi.com]

Unraveling the Fate of 2-Ethylfuran: A Technical Guide to Its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylfuran, a volatile organic compound found in various natural and processed materials, has garnered increasing interest within the scientific community. Its structural similarity to furan (B31954), a known carcinogen, necessitates a thorough understanding of its metabolic fate and degradation pathways.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on the microbial and chemical degradation of this compound, drawing parallels with the well-studied degradation of other furanic compounds. While a complete, experimentally verified degradation pathway for this compound remains to be fully elucidated, this document synthesizes available data to propose a putative pathway and details the experimental methodologies required for its investigation.

Proposed Microbial Degradation Pathway of this compound

Based on the established microbial degradation of structurally related compounds such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and ethylbenzene (B125841) by bacteria from the genera Rhodococcus and Pseudomonas, a putative degradation pathway for this compound is proposed.[4][5][6][7] This pathway likely involves initial oxidation of either the ethyl side chain or the furan ring, followed by ring cleavage and subsequent metabolism through central metabolic pathways.

The degradation is hypothesized to initiate with an oxidation step. One possibility is the oxidation of the ethyl side chain, analogous to the degradation of ethylbenzene, to form 2-(1-hydroxyethyl)furan.[4][8][9] Subsequent oxidation could yield 2-acetylfuran. Alternatively, the furan ring itself could be hydroxylated, a common initial step in the degradation of aromatic compounds.[10][11]

Following these initial oxidative steps, the pathway is predicted to converge with the well-characterized "Trudgill pathway" for furan-2-carboxylic acid (2-furoic acid) degradation.[4][12][13] This would involve the conversion of the initial intermediates to 2-ethyl-5-keto-2,5-dihydrofuran-2-carboxylate or similar ring-opened structures, which are then further metabolized to central intermediates of cellular metabolism, such as pyruvate (B1213749) and acetyl-CoA.

References

- 1. KEGG PATHWAY: Ethylbenzene degradation - Rhodococcus pseudokoreensis [kegg.jp]

- 2. WHO | JECFA [apps.who.int]

- 3. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Influence of Growth Substrate and Contaminant Mixtures on the Degradation of BTEX and MTBE by Rhodococcus rhodochrous ATCC Strain 21198 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Ethylbenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. Microbial degradation of aromatic compounds - from one strategy to four - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2-Ethylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethylfuran (CAS No. 3208-16-0), a heterocyclic organic compound used as a flavoring agent and fragrance ingredient.[1][2] This document synthesizes available data on its acute toxicity, genotoxicity, potential carcinogenicity, and metabolic pathways. Special emphasis is placed on the toxicological concerns arising from its structural relationship to furan (B31954), a known rodent carcinogen. All quantitative data are presented in tabular format, and key experimental protocols and metabolic pathways are detailed and visualized to provide a thorough resource for safety and risk assessment.

Chemical and Physical Properties

This compound is a highly flammable, light-yellow liquid.[3] It is a member of the furan class of compounds, characterized by a five-membered aromatic ring containing one oxygen atom.[2]

| Property | Value | Reference |

| CAS Number | 3208-16-0 | [3] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Boiling Point | 92 - 93 °C @ 768 mmHg | [3] |

| Flash Point | 1 °C / 33.8 °F | [3] |

| Specific Gravity | 0.910 @ 25 °C | [4] |

| Vapor Pressure | 50 mmHg @ 20 °C | [3] |

| Solubility | Insoluble in water | [3] |

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] The available acute toxicity data, presented as Acute Toxicity Estimates (ATE), are summarized below.

Quantitative Acute Toxicity Data

| Endpoint | Route | Species | Value | Classification | Reference |

| LD₅₀ | Oral | Not Specified | 500 mg/kg (ATE) | Harmful if swallowed (Acute Tox. 4) | [5] |

| LD₅₀ | Dermal | Not Specified | 1,100 mg/kg (ATE) | Harmful in contact with skin (Acute Tox. 4) | [5] |

| LC₅₀ | Inhalation | Not Specified | 11 mg/L / 4h (ATE) | Harmful if inhaled (Acute Tox. 4) | [5] |

ATE: Acute Toxicity Estimate; LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration.

Experimental Protocols for Acute Toxicity

The methodologies for determining acute toxicity generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is typically determined by administering the substance in graduated doses to groups of experimental animals, usually rats.[6] One dose level is used per group, with at least 5 rodents per group.[6] The substance is administered by gavage, preferably as an aqueous solution, or in an oil vehicle like corn oil.[6] Animals are observed for mortality, body weight changes, and clinical signs of toxicity for a set period, typically 14 days, after which surviving animals are necropsied.[6] The LD₅₀ is then calculated as the statistically derived single dose expected to cause death in 50% of the animals.[6]

This test assesses the hazards from dermal exposure.[7] The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal, typically a rat, and held in contact for 24 hours.[7][8] Animals are observed for at least 14 days for signs of toxicity and mortality.[7] The test can be run as a limit test using a single high dose to determine if the substance has very low toxicity, or as a full test with multiple dose levels to establish a dose-response relationship and calculate the LD₅₀.[7]

This guideline evaluates health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[1][5] Rodents, commonly rats, are exposed to a precisely controlled atmosphere containing the test substance for a defined period, typically 4 hours.[1][9] This is followed by a 14-day observation period to monitor for mortality, clinical signs, and changes in body weight before a final necropsy.[1][9] The LC₅₀, the concentration expected to cause death in 50% of the test animals, is then determined.[1]

Diagram: General Workflow for Acute Toxicity Testing

Caption: General experimental workflow for acute toxicity studies based on OECD guidelines.

Genotoxicity and Mutagenicity

Direct genotoxicity data for this compound is limited. However, significant concerns have been raised by regulatory bodies due to its structural similarity to furan and other furan derivatives.

In 2005, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted extensive positive genotoxicity data for several flavoring agents related to furan.[1][6] The primary concern is that this compound, like furan, may be metabolically activated to a reactive intermediate capable of binding to DNA and causing mutations.[2][6] Furan itself is known to undergo epoxidation and ring-opening to form a reactive 2-ene-1,4-dicarbonyl intermediate, which is implicated in its toxic and carcinogenic effects.[6][10]

Due to the lack of specific in vivo genotoxicity data for this compound to mitigate these concerns, JECFA concluded that their standard safety evaluation procedure could not be applied.[1][6][10]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[3] The principle is to detect mutations that revert or reverse a previous mutation, restoring the functional capability of the bacteria.

-

Test System: The assay uses several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).[3][11]

-

Procedure: These bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver). The S9 fraction contains cytochrome P450 enzymes that can convert a pro-mutagen into its active mutagenic form.

-

Endpoint: The bacteria are then plated on a minimal agar (B569324) medium lacking the essential amino acid.[11] If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form visible colonies.[12] A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive (mutagenic) result.

Metabolism and Proposed Mechanism of Toxicity

The toxicity of this compound is believed to be mediated by its metabolic activation, a pathway analogous to that of furan and 2-methylfuran.[13][14]

Proposed Metabolic Pathway

The proposed bioactivation pathway involves the oxidation of the furan ring, primarily catalyzed by Cytochrome P450 enzymes, particularly the CYP2E1 isoform.[15][16] This oxidation is hypothesized to generate a highly reactive α,β-unsaturated dicarbonyl intermediate. In the case of this compound, this metabolite would be 4-oxo-hex-2-enal . This electrophilic intermediate can readily form covalent adducts with cellular nucleophiles, including DNA and proteins, leading to cytotoxicity and genotoxicity.[13][17]

Diagram: Proposed Metabolic Activation of this compound

Caption: Proposed bioactivation of this compound to a reactive metabolite.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for this compound. It is not classified as a carcinogen by major regulatory agencies like IARC, NTP, or OSHA.[3][9] However, the concern for potential carcinogenicity is based on two key factors:

-

Structural Analogy: Its parent compound, furan, is a known liver carcinogen in rodents.[6]

-

Mechanism of Action: The proposed metabolic activation to a reactive, potentially genotoxic metabolite is a plausible mode of action for carcinogenesis.[18] Studies on furan have shown it can form DNA adducts and induce chromosomal aberrations in vivo, suggesting a genotoxic mode of action may contribute to its carcinogenicity.[18][19]

Reproductive and Developmental Toxicity